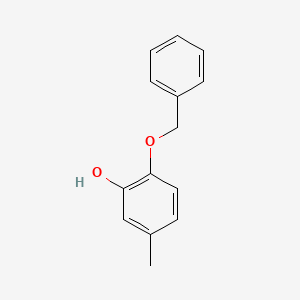

2-(Benzyloxy)-5-methylphenol

Description

Properties

IUPAC Name |

5-methyl-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9,15H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYGYKHQGLDQNPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(Benzyloxy)-5-methylphenol CAS 36803-97-1 properties

Technical Whitepaper: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1)

Executive Summary

2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) is a specialized desymmetrized catechol intermediate. It serves as a critical building block in the synthesis of complex pharmaceutical agents, particularly those requiring differential protection of catechol hydroxyls. Its utility lies in its structural specificity: it is a monoprotected 4-methylcatechol where the benzyl group protects the hydroxyl para to the methyl substituent, leaving the meta-hydroxyl free for further functionalization. This guide outlines the physicochemical profile, synthesis challenges (specifically regioselectivity), and purification protocols required to isolate this compound with high fidelity.

Part 1: Chemical Identity & Physicochemical Profile[1][2]

This compound is not a commodity chemical; it is a fine chemical intermediate. Its properties are governed by the lipophilic benzyl ether and the acidic free phenol.

| Property | Technical Specification |

| Chemical Name | 2-(Benzyloxy)-5-methylphenol |

| Synonyms | 2-Benzyloxy-p-cresol; 1-Hydroxy-2-benzyloxy-5-methylbenzene |

| CAS Number | 36803-97-1 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Physical State | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO, MeOH; Insoluble in water |

| Acidity (pKa) | ~10.0 (Phenolic OH) |

| LogP | ~3.8 (Predicted) |

| Structural Key | The benzyloxy group is para to the methyl group; the free OH is meta to the methyl group. |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of 2-(Benzyloxy)-5-methylphenol presents a classic problem in aromatic regiochemistry: Desymmetrization of 4-methylcatechol .

The Regioselectivity Challenge

The precursor, 4-methylcatechol, has two non-equivalent hydroxyl groups:

-

OH at C1 (Para to Methyl): Less acidic due to the electron-donating (+I) effect of the methyl group destabilizing the phenoxide anion.

-

OH at C2 (Meta to Methyl): More acidic as the inductive destabilization is weaker at the meta position.

Standard Williamson Ether Synthesis (Base + Benzyl Bromide) typically favors the more acidic site (C2), yielding the isomer 2-(benzyloxy)-4-methylphenol as the major product. Obtaining the target CAS 36803-97-1 requires careful stoichiometric control and rigorous purification.

Experimental Workflow

The following diagram illustrates the divergent synthesis and the necessity of separation.

Figure 1: Synthetic pathway highlighting the formation of regioisomers and the critical separation step.

Part 3: Experimental Protocols

Synthesis Protocol (Mono-Benzylation)

Note: This protocol is designed to maximize mono-protection while acknowledging the statistical formation of isomers.

Materials:

-

4-Methylcatechol (12.4 g, 100 mmol)

-

Benzyl bromide (17.1 g, 100 mmol) [Critical: Do not use excess]

-

Potassium carbonate (anhydrous, 15.2 g, 110 mmol)

-

Acetone (250 mL) or DMF (100 mL for faster rate)

Procedure:

-

Dissolution: In a 500 mL round-bottom flask, dissolve 4-methylcatechol in acetone under nitrogen atmosphere.

-

Base Addition: Add K₂CO₃ in a single portion. Stir for 15 minutes at room temperature to initiate deprotonation.

-

Alkylation: Add Benzyl bromide dropwise over 30 minutes. Slow addition helps prevent di-benzylation.

-

Reflux: Heat the mixture to reflux (approx. 56°C for acetone) for 6–8 hours. Monitor by TLC (Hexane:EtOAc 4:1).

-

Workup: Cool to room temperature. Filter off inorganic solids. Concentrate the filtrate in vacuo.

-

Extraction: Redissolve residue in EtOAc (200 mL), wash with water (2 x 100 mL) and brine (100 mL). Dry over Na₂SO₄ and concentrate.

Purification & Isolation (The "Self-Validating" Step)

The crude oil contains the target (2-benzyloxy-5-methylphenol), the isomer (2-benzyloxy-4-methylphenol), and trace bis-benzyloxy-toluene.

-

Technique: Flash Column Chromatography.[1]

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient of Hexane:Ethyl Acetate (95:5 → 85:15) .

-

Elution Order:

-

Bis-benzylated byproduct (High Rf).

-

Isomer Mixture: The two mono-benzyl isomers often elute closely.

-

Observation: The target 2-(Benzyloxy)-5-methylphenol typically elutes after the 4-methyl isomer due to slightly higher polarity (the free OH is less sterically shielded by the methyl group).

-

-

Validation: Collect fractions and assess via ¹H NMR. The position of the aromatic protons relative to the methyl group is diagnostic.

Part 4: Structural Validation (NMR Logic)

Distinguishing CAS 36803-97-1 from its isomer is the most common point of failure. Use this logic to validate your product.

Diagnostic ¹H NMR Signals (CDCl₃, 400 MHz):

| Feature | Target: 2-(Benzyloxy)-5-methylphenol | Isomer: 2-(Benzyloxy)-4-methylphenol |

| Methyl Group | δ ~2.25 ppm (s, 3H) | δ ~2.28 ppm (s, 3H) |

| Aromatic H (Ortho to OH) | Doublet (d) or dd (H6 position). | Singlet (s) (H3 position) is often observed if Me is at C4. |

| NOE Correlation | Strong NOE between Methyl protons and Aromatic H at C4 and C6. | Strong NOE between Methyl protons and Aromatic H at C3 and C5. |

Expert Note: If your aromatic region shows a singlet integrating to 1H adjacent to the oxygenated carbons, re-evaluate carefully. The target structure (5-methyl) has protons at positions 3, 4, and 6. H3 and H4 are adjacent (ortho-coupling, ~8 Hz). H6 is meta to H4. You should not see a sharp singlet for the aromatic ring protons in the target; you should see an ABX or ABC system.

Part 5: Applications & Reactivity

Differential Protection Strategy

This intermediate allows for the synthesis of "mixed" catechol derivatives.

-

Step 1: Alkylate the free phenol (C1-OH) with a different group (e.g., Methyl, Allyl, or a PEG chain).

-

Step 2: Remove the Benzyl group via hydrogenolysis (H₂, Pd/C).

-

Result: A catechol with Position 2 free and Position 1 functionalized—a substitution pattern difficult to achieve via direct alkylation of 4-methylcatechol.

Pharmaceutical Intermediates

Used in the synthesis of:

-

Mast Cell Stabilizers: Analogs of flavonoid/catechol structures.

-

Uvaricin Precursors: In total synthesis of acetogenins where stereochemical and regiochemical precision on the aromatic ring is required.

Part 6: Safety & Handling

-

Hazards:

-

Skin/Eye Irritant: Phenolic compounds are corrosive/irritating.

-

Sensitizer: Potential skin sensitizer.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Phenols are prone to oxidation (turning pink/brown) upon exposure to air and light.

-

Disposal: Dispose of as hazardous organic waste (halogen-free, unless contaminated with benzyl bromide residues).

References

-

Synthesis of Benign Prostatic Hyperplasia Agents. (2000). US Patent 6,046,183. (Describes the use of 2-benzyloxy-5-methylphenol as a specific intermediate).

- Regioselective Alkylation of Catechols.Journal of Organic Chemistry.

-

Safety Data Sheet: Phenol Derivatives. Fisher Scientific. (General handling for benzyloxyphenols).

-

Ullmann Ether Synthesis Reviews. Synthesis, 2006, No. 14, 2271–2285.[2] (Discusses coupling reactions involving 2-benzyloxy-5-methylphenol).

Sources

5-methyl-2-benzyloxyphenol IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, and application of 5-methyl-2-benzyloxyphenol , a critical regioselective intermediate in the synthesis of bioactive catechols and vanilloids.

Regiocontrol in Catechol Alkylation and Pharmaceutical Applications

Executive Summary & Chemical Identity

5-Methyl-2-benzyloxyphenol is a mono-protected catechol derivative used primarily as a scaffold in medicinal chemistry. It serves as a precursor for generating complex substituted phenols where orthogonal protection of the hydroxyl groups is required. Its synthesis is governed by the subtle electronic differences between the hydroxyl groups of 4-methylcatechol, making it a case study in regioselective alkylation.

Nomenclature & Identifiers

| Parameter | Details |

| IUPAC Name | 5-Methyl-2-(phenylmethoxy)phenol |

| Common Name | 5-Methyl-2-benzyloxyphenol |

| Systematic Synonym | 4-Methylcatechol-1-monobenzyl ether |

| CAS Registry Number | 36803-97-1 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| SMILES | CC1=CC(O)=C(OCC2=CC=CC=C2)C=C1 |

| Key Isomer | Distinct from 2-benzyloxy-4-methylphenol (the minor regioisomer) |

Synthesis & Regiochemistry: The "Acidity-Control" Mechanism

The synthesis of 5-methyl-2-benzyloxyphenol from 4-methylcatechol is not a random statistical distribution. It is driven by the electronic differentiation of the two phenolic hydroxyl groups induced by the methyl substituent.

The Mechanistic Logic

To synthesize this compound selectively, one must exploit the acidity difference (

-

Electronic Effect: The methyl group is an electron-donating group (EDG) via hyperconjugation and induction.

-

Position 2 (Para): The hydroxyl group at position 2 is para to the methyl group. The electron donation destabilizes the resulting phenoxide anion, making this proton less acidic (

). -

Position 1 (Meta): The hydroxyl group at position 1 is meta to the methyl group. The inductive effect is weaker at the meta position, making this proton more acidic (

). -

Result: Under controlled basic conditions (e.g.,

in Acetone), the base preferentially deprotonates the more acidic 1-OH. The resulting phenoxide attacks the benzyl bromide, yielding 5-methyl-2-benzyloxyphenol as the major product.

Pathway Visualization

The following diagram illustrates the regioselective pathway and the separation of isomers.

Figure 1: Regioselective synthesis pathway showing the preferential formation of the 5-methyl isomer based on acidity differences.

Experimental Protocol: Selective Monobenzylation

This protocol is designed to maximize the yield of the 5-methyl isomer while minimizing bis-benzylation (formation of the dibenzyl ether).

Materials

-

Substrate: 4-Methylcatechol (1.0 eq)

-

Reagent: Benzyl bromide (1.0 eq) — Crucial: Do not use excess.

-

Base: Potassium carbonate (

), anhydrous (1.1 eq) -

Solvent: Acetone (Reagent grade) or DMF (for faster rates, though Acetone allows easier workup).

-

Inert Gas: Nitrogen or Argon atmosphere.

Step-by-Step Methodology

-

Setup: Flame-dry a round-bottom flask and equip it with a magnetic stir bar and a reflux condenser. Purge with nitrogen.

-

Solvation: Dissolve 4-methylcatechol (e.g., 10 mmol) in acetone (30 mL).

-

Deprotonation: Add anhydrous

(11 mmol) in a single portion. Stir at room temperature for 15 minutes to allow initial deprotonation. Note: The solution will likely darken due to phenoxide formation. -

Addition: Add benzyl bromide (10 mmol) dropwise via a syringe over 10 minutes. Slow addition prevents local high concentrations that favor bis-alkylation.

-

Reflux: Heat the mixture to reflux (

) for 6–12 hours. Monitor via TLC (Silica gel; Hexane:EtOAc 4:1).-

TLC Profile: You will see the starting material (lowest

), the mono-benzyl isomers (middle

-

-

Workup:

-

Filter off the solid inorganic salts (

, residual carbonate). -

Concentrate the filtrate under reduced pressure (Rotavap).

-

Redissolve the residue in Ethyl Acetate and wash with water (

) and Brine ( -

Dry over

and concentrate.

-

-

Purification: The crude oil contains both regioisomers. Purify via Flash Column Chromatography (Silica Gel).

-

Gradient: 0%

20% Ethyl Acetate in Hexanes. -

Elution Order: The bis-benzyl ether elutes first, followed by the mono-benzyl isomers. The 5-methyl-2-benzyloxyphenol is typically the major fraction.

-

Applications in Drug Development

5-Methyl-2-benzyloxyphenol acts as a versatile "masked" catechol. In drug development, free catechols are often metabolically unstable (rapid glucuronidation or oxidation to quinones). Protecting one hydroxyl group allows researchers to modify the molecule elsewhere before revealing the active catechol moiety.

Synthesis of 5-Methylguaiacol

It is a direct precursor to 5-methylguaiacol, a compound with expectorant and antioxidant properties.

-

Workflow: Methylation of the free phenol (at pos 1) followed by hydrogenolysis of the benzyl group (at pos 2) yields 2-methoxy-5-methylphenol.

Orthogonal Protection Strategy

In complex synthesis (e.g., Leukotriene

-

The Benzyl group is removed via Hydrogenolysis (

). -

The Phenol can be esterified or etherified with groups stable to hydrogenolysis.

Benign Prostatic Hyperplasia (BPH) Research

Substituted phenols, including benzyl ethers of cresols and catechols, have been investigated in patent literature for the treatment of BPH, acting as 5

Analytical Validation (NMR Expectations)

To confirm you have the correct isomer (5-methyl-2-benzyloxyphenol) vs. the minor isomer:

-

NOE (Nuclear Overhauser Effect): Irradiate the benzylic protons (

).-

Correct Isomer (5-Me): You should see NOE enhancement of the aromatic proton at position 3 (the proton between the OBn and Methyl is not present, but the proton at 3 is adjacent). More importantly, you will not see enhancement of the methyl group protons, as the methyl is at position 5 (para to the OBn group).

-

Wrong Isomer (4-Me): If the OBn is at position 2 and Methyl is at 4, they are closer.

-

References

-

Iepor, et al. (1988).[1] Treatment of benign prostatic hyperplasia. United States Patent & Trademark Office. Patent Application (via CA:109:163450).[1] 1

-

Alchimica . (2024). Product Catalog: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1).[2] Retrieved from Alchimica.cz.[2] 2

-

BenchChem . (2024). Reaction protocols for benzyl ether protection of catechols. 3[1][4][3]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. 2-(BEnzyloxy)-5-methylphenol (1 x 100 mg) | Alchimica [shop.alchimica.cz]

- 3. 2,4-Bis(benzyloxy)benzaldehyde | 13246-46-3 | Benchchem [benchchem.com]

- 4. US5753641A - Method of treatment for benign prostatic hyperplasia - Google Patents [patents.google.com]

difference between 2-(Benzyloxy)-5-methylphenol and 2-Methoxy-5-methylphenol

This guide details the structural, physicochemical, and synthetic distinctions between 2-(Benzyloxy)-5-methylphenol and 2-Methoxy-5-methylphenol (Creosol).[1][2] It is designed for researchers requiring precise control over phenolic protection strategies and structure-activity relationship (SAR) modulation in drug discovery.[1][2]

Executive Summary

While both compounds are ether derivatives of 4-methylcatechol, they serve fundamentally different roles in chemical biology and medicinal chemistry.[1][2][3] 2-Methoxy-5-methylphenol (Creosol) is a stable, naturally occurring pharmacophore often used as a scaffold in vanilloid-type drugs.[1][2] In contrast, 2-(Benzyloxy)-5-methylphenol is primarily a synthetic intermediate, utilizing the benzyl group as a robust, orthogonally cleavable protecting group for the catechol functionality.[1][2]

| Feature | 2-Methoxy-5-methylphenol | 2-(Benzyloxy)-5-methylphenol |

| Common Name | Creosol / 5-Methylguaiacol | Benzyl 4-methylcatechol ether |

| Role | Pharmacophore / Metabolite | Synthetic Intermediate / Protecting Group |

| Steric Bulk | Low (Methyl) | High (Benzyl) |

| Lipophilicity (LogP) | ~2.1 | ~4.5 (Estimated) |

| Deprotection | Harsh (Lewis Acids: BBr₃) | Mild (Hydrogenolysis: H₂/Pd-C) |

Structural & Physicochemical Analysis

1.1 Electronic and Steric Effects

The core difference lies in the ether substituent at the ortho position relative to the free phenol.[2]

-

2-Methoxy-5-methylphenol: The methoxy group is a strong electron-donating group (EDG) by resonance but small in size.[1][2] It imposes minimal steric hindrance, allowing the adjacent phenolic hydroxyl to participate freely in hydrogen bonding or metal chelation.[3] This motif is critical in inhibitors of enzymes like monoamine oxidase B (MAO-B) and in antioxidant mechanisms where the phenol acts as a radical scavenger.[1][2]

-

2-(Benzyloxy)-5-methylphenol: The benzyl group is also an EDG but introduces significant lipophilicity and steric bulk.[1][2] The phenyl ring of the benzyl group can engage in

stacking interactions within a binding pocket, potentially altering binding affinity if used as a probe.[2] However, its primary utility is to "mask" the oxygen, preventing metabolic conjugation (glucuronidation) or unwanted side reactions during synthesis.[3]

1.2 Lipophilicity (LogP)

The addition of a benzyl group drastically increases the partition coefficient.[2]

-

Creosol (Methoxy): LogP

2.[2][3]1. Permeable but moderately soluble in aqueous buffers.[2][3] -

Benzyl Ether: LogP

4.[2][3]5. Highly lipophilic.[2][3] This shift is useful for carrying polar catechol moieties across lipid bilayers before intracellular deprotection.[2][3]

Synthetic Utility & Protecting Group Chemistry

The choice between these two molecules often dictates the synthetic strategy for complex catechols. The benzyl ether provides orthogonality —it can be removed without affecting esters, olefins, or halides that might be sensitive to the Lewis acids required to cleave a methyl ether.[3]

2.1 Synthesis Pathways

Synthesizing 2-(Benzyloxy)-5-methylphenol with high regioselectivity is non-trivial compared to the methylation of catechols.[1][2] Direct benzylation of 4-methylcatechol yields a mixture of isomers. The preferred route utilizes Dakin Oxidation to guarantee the correct substitution pattern.[2]

Figure 1: Regioselective synthesis of 2-(Benzyloxy)-5-methylphenol via Dakin Oxidation avoids the isomeric mixture issues of direct alkylation.[1][2]

2.2 Reactivity Profile & Deprotection

The benzyl ether is a "temporary" mask, whereas the methyl ether is a "permanent" feature in most biological contexts.[2][3]

| Reaction | 2-(Benzyloxy)-5-methylphenol | 2-Methoxy-5-methylphenol |

| H₂ / Pd-C | Cleaves to 4-Methylcatechol (Toluene byproduct) | Stable (No reaction) |

| BBr₃ / CH₂Cl₂ | Cleaves to 4-Methylcatechol | Cleaves to 4-Methylcatechol |

| Oxidation (DDQ) | Cleaves (Oxidative deprotection) | Stable |

| Base Hydrolysis | Stable | Stable |

Experimental Protocols

3.1 Protocol: Regioselective Synthesis of 2-(Benzyloxy)-5-methylphenol

Use this protocol to avoid isomeric mixtures.[1][2]

-

Benzylation:

-

Dakin Oxidation:

-

Dissolve the benzylated aldehyde (1.0 eq) in Methanol/THF (1:1).

-

Add NaOH (2.0 eq) followed by dropwise addition of 30% H₂O₂ (3.0 eq) at 0°C.

-

Allow to warm to room temperature and stir for 2 hours.

-

Extraction: Extract with Ethyl Acetate.[2][3] Wash with brine.[2][3][5] Dry over Na₂SO₄.[2][3]

-

Purification: Flash chromatography (SiO₂, Hexane:EtOAc 9:1) yields 2-(Benzyloxy)-5-methylphenol as a pale oil/solid.[1][2]

-

3.2 Protocol: Orthogonal Deprotection (Benzyl Cleavage)

Use this to reveal the catechol moiety in the presence of other sensitive groups.

-

Stir under a H₂ balloon (1 atm) at room temperature for 1–4 hours.

-

Concentrate filtrate to obtain the free catechol.[2][3] Note: Catechols are oxidation-prone; store under inert gas.[1][2]

Applications in Medicinal Chemistry

4.1 Bioisosteric Replacement

In SAR studies, replacing the methoxy group of Creosol with a benzyloxy group probes the size of the binding pocket.[3]

-

Small Pocket: Activity decreases (Steric clash).

-

Large/Hydrophobic Pocket: Activity may increase due to additional hydrophobic contacts (

stacking) provided by the benzyl ring.[1][2]

4.2 Prodrug Strategies

The benzyl ether can serve as a metabolic probe.[2] While the methyl ether (Creosol) is metabolized via O-demethylation (CYP450), the benzyl ether is not a natural substrate for these enzymes in the same rate, potentially altering the pharmacokinetic (PK) profile.

Figure 2: Decision matrix for deprotection.[1][2] The benzyl ether allows for "Condition A" (Hydrogenolysis), preserving other sensitive functional groups.[3]

References

-

PubChem. (2025).[2][3][6] 2-Methoxy-5-methylphenol (Creosol) Compound Summary. National Center for Biotechnology Information.[2][3] Link[2][3]

-

Greene, T. W., & Wuts, P. G. M. (2014).[3] Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.[2][3] (Standard reference for Benzyl ether cleavage protocols).

-

Xing, et al. (2006).[2][3] Influence of functional groups on Ullmann diaryl ether synthesis. Synthesis, 14, 2271–2285.[2][3] (Discusses reactivity of 2-benzyloxy-5-methylphenol).

-

GuideChem. (2025).[2][3] 2-Methoxy-5-methylphenol Properties and Applications. Link

-

NIST Chemistry WebBook. (2025).[2][3] 2-Methoxy-5-methylphenol Thermochemical Data. Link[2][3]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. guidechem.com [guidechem.com]

- 3. CN103570507A - Preparation method of 4-methylcatechol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN103864578A - Synthesis method of 4-methylcatechol - Google Patents [patents.google.com]

- 6. 2-Methoxy-5-methylphenol | C8H10O2 | CID 14519 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Benzyloxy-5-methylphenol: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling 2-Benzyloxy-5-methylphenol

2-Benzyloxy-5-methylphenol is an aromatic organic compound with the chemical formula C₁₄H₁₄O₂ and a molecular weight of 214.26 g/mol . This molecule features a phenol ring substituted with a methyl group at the fifth position and a benzyloxy group at the second position. The presence of both a hydroxyl group and a benzyl ether moiety makes it a versatile intermediate in organic synthesis, particularly in the development of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of its core characteristics, a detailed protocol for its synthesis, and a discussion of its analytical characterization and potential utility in research and drug development.

Molecular Characteristics and Physicochemical Properties

The structural framework of 2-benzyloxy-5-methylphenol, consisting of a substituted phenolic ring and a benzyl group, dictates its chemical reactivity and physical properties. The phenolic hydroxyl group provides a site for reactions such as esterification and further etherification, while the aromatic rings can undergo electrophilic substitution. The benzyloxy group is relatively stable but can be cleaved under specific hydrogenolysis conditions, a common deprotection strategy in multi-step syntheses.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄O₂ | N/A |

| Molecular Weight | 214.26 g/mol | N/A |

| Appearance | Pale-yellow to Yellow-brown Solid | [1] |

| Purity | Typically >95% | [1] |

Caption: Molecular Structure of 2-benzyloxy-5-methylphenol.

Synthesis Protocol: A Step-by-Step Guide

The most common and efficient method for the synthesis of 2-benzyloxy-5-methylphenol is through a Williamson ether synthesis. This reaction involves the deprotonation of a phenol to form a phenoxide, which then acts as a nucleophile to attack an alkyl halide. In this case, 4-methylphenol (p-cresol) is benzylated using benzyl bromide.

Experimental Protocol: Williamson Ether Synthesis of 2-Benzyloxy-5-methylphenol

This protocol is based on established principles of Williamson ether synthesis and is adapted for the specific synthesis of 2-benzyloxy-5-methylphenol.

Materials:

-

4-methylphenol (p-cresol)

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methylphenol (1.0 eq) in anhydrous acetone.

-

Addition of Base: Add anhydrous potassium carbonate (1.5 eq) to the solution. The potassium carbonate acts as a base to deprotonate the phenol, forming the potassium phenoxide in situ.

-

Addition of Alkyl Halide: To the stirring suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction under Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Filter the solid potassium carbonate and potassium bromide salts and wash the filter cake with acetone.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

-

Dissolve the residue in diethyl ether and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude 2-benzyloxy-5-methylphenol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Causality Behind Experimental Choices:

-

Choice of Base: Potassium carbonate is a moderately strong base that is sufficient to deprotonate the phenol without causing side reactions. It is also easily removed by filtration.

-

Choice of Solvent: Acetone is a suitable polar aprotic solvent for this Sₙ2 reaction. It effectively dissolves the reactants and does not interfere with the reaction.

-

Reflux Conditions: Heating the reaction mixture increases the rate of the reaction, ensuring it proceeds to completion in a reasonable timeframe.

-

Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial to remove any unreacted starting materials, byproducts, and inorganic salts, leading to a purer product.

Caption: Workflow for the synthesis of 2-benzyloxy-5-methylphenol.

Analytical Characterization

To confirm the identity and purity of the synthesized 2-benzyloxy-5-methylphenol, a combination of spectroscopic techniques is employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the phenol and benzyl rings, a singlet for the benzylic methylene protons (around 5 ppm), and a singlet for the methyl group protons (around 2.3 ppm). The phenolic hydroxyl proton will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 14 carbon atoms in the molecule, including the aromatic carbons, the benzylic carbon, and the methyl carbon.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic C-O stretching bands for the ether linkage and aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) at m/z = 214.

Applications in Drug Development and Research

Phenolic compounds and their derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The structural motif of 2-benzyloxy-5-methylphenol serves as a valuable scaffold for the synthesis of more complex molecules with potential therapeutic applications.

-

Intermediate for Bioactive Molecules: The hydroxyl group can be further functionalized to introduce various pharmacophores, while the benzyl group can act as a protecting group that can be removed at a later stage of the synthesis. This allows for the selective modification of the molecule to create libraries of compounds for biological screening.

-

Potential for Antioxidant and Anti-inflammatory Agents: Phenolic compounds are known for their antioxidant properties. The 2-benzyloxy-5-methylphenol scaffold could be explored for the development of novel antioxidant and anti-inflammatory agents.

-

Building Block for Novel Heterocyclic Compounds: The reactivity of the phenolic hydroxyl group and the aromatic ring makes this compound a suitable starting material for the synthesis of various heterocyclic systems, which are prevalent in many approved drugs. Research has shown that related benzyloxy-phenyl derivatives are being investigated as multifunctional agents for conditions like Parkinson's disease.[2]

Conclusion

2-Benzyloxy-5-methylphenol is a valuable synthetic intermediate with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis via the Williamson ether reaction, combined with its versatile chemical functionality, makes it an attractive building block for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties, a reliable protocol for its preparation, and insights into its potential role in advancing scientific research and drug discovery.

References

-

MDPI. Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. [Link]

-

Pharmaffiliates. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, CAS No : 27475-14-5. [Link]

-

Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

-

National Center for Biotechnology Information. Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. [Link]

-

Organic Syntheses. (−)-(s)-2-(benzyloxy)propanal. [Link]

-

ResearchGate. (PDF) Synthesis of benzyloxycyanophenylboronic esters. [Link]

- Google Patents. US7132575B2 - Process for the synthesis of bisphenol.

-

Copies of 1H, 13C, 19F NMR spectra. [Link]

-

Asian Journal of Pharmaceutical and Clinical Research. PREPARATION OF 2-AMINO-5-METHYLPHENOL DERIVATIVES DETECTED BY GCMS AND ITS ANTIBACTERIAL ACTIVITY. [Link]

-

Scholars Research Library. Synthesis, characterization and anticonvulsant evaluation of new derivatives derived from 5-methoxy-2-mercapto benzimidazole. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 151 MHz, H2O, predicted) (NP0247552). [Link]

-

MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 75 MHz, H2O, predicted) (NP0236174). [Link]

Sources

Technical Whitepaper: Solubility Profiling & Process Optimization for 2-(Benzyloxy)-5-methylphenol

[1][2]

Executive Summary

This technical guide addresses the solubility profile of 2-(Benzyloxy)-5-methylphenol (C₁₄H₁₄O₂), a critical intermediate in the synthesis of pharmaceutical agents such as Tolterodine.[1][2] Effective manipulation of this compound requires a precise understanding of its amphiphilic nature—balancing the lipophilic benzyl/methyl moieties against the polar phenolic hydroxyl group.[2]

This document provides a scientifically grounded framework for solvent selection, detailing experimental protocols for solubility determination and strategies for crystallization process design.[2] It moves beyond static data to provide a dynamic, self-validating methodology for researchers.[1][2]

Molecular Architecture & Physicochemical Basis

To predict solubility behavior without exhaustive trial-and-error, we must analyze the molecule's structural "conflict."[1][2]

-

Lipophilic Domain (Hydrophobic): The benzyl ether moiety (

) and the methyl group ( -

Hydrophilic Domain (Polar): The free phenolic hydroxyl (

) at position 1 acts as a Hydrogen Bond Donor (HBD).[2] This allows interaction with proton-accepting solvents (ethers, ketones) and alcohols.[1][2]

Thermodynamic Prediction: The molecule exhibits "Janus" behavior.[2] It is too lipophilic for pure water but too polar for aliphatic hydrocarbons (like hexane) to dissolve in high concentrations at room temperature.[2] The "Sweet Spot" for high solubility lies in aprotic polar solvents (THF, DCM) and short-chain alcohols (Methanol, Ethanol).[2]

Table 1: Predicted Solubility Classes (Hansen Space Approximation)

| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Strong dispersion forces match the benzyl ring; no H-bond penalty.[1] |

| Polar Aprotic | THF, Ethyl Acetate, Acetone | High (>100 mg/mL) | Solvent accepts H-bond from phenol -OH; dipole interactions stabilize ether.[1][2] |

| Polar Protic | Methanol, Ethanol, IPA | Moderate - High | H-bond exchange (Solvent donor/acceptor matches Phenol).[1][2] Temperature dependent.[2] |

| Aromatic | Toluene, Xylene | Moderate | |

| Aliphatic | Hexane, Heptane, Cyclohexane | Low / Insoluble | Lack of polarity to overcome crystal lattice energy of the phenol. |

| Aqueous | Water, acidic buffers | Insoluble (<0.1 mg/mL) | Hydrophobic effect dominates; insufficient hydration of the benzyl group. |

Experimental Protocol: The "Shake-Flask" Method

A Self-Validating System for Accurate Determination[1][2]

Do not rely on visual estimation. The following protocol combines thermodynamic equilibrium with quantitative analysis (HPLC) to ensure data integrity.

Phase A: Preparation & Equilibration[1][3]

-

Supersaturation: Add 2-(Benzyloxy)-5-methylphenol to 5 mL of the target solvent in a borosilicate glass vial until a visible solid sediment persists (ensure excess solid is present).

-

Agitation: Place vials in an orbital shaker incubator controlled at 25°C ± 0.1°C . Agitate at 200 RPM for 24 hours .

-

Why: 24 hours is typically sufficient to overcome the metastable zone width (MSZW) and reach thermodynamic equilibrium.[2]

-

-

Sedimentation: Stop agitation and allow the suspension to stand for 4 hours.

-

Critical Check: If all solid has disappeared, the solution is not saturated. Add more solid and repeat.

-

Phase B: Sampling & Analysis (HPLC)[2]

-

Filtration: Withdraw 1 mL of supernatant using a pre-warmed syringe. Filter through a 0.22 µm PTFE filter (hydrophobic) directly into a volumetric flask.[2]

-

Note: Use PTFE to prevent adsorption of the benzyl group to the filter matrix.[2]

-

-

Dilution: Dilute to volume with Mobile Phase A (typically Acetonitrile/Water).[2]

-

Quantification: Inject into HPLC.

Diagram 1: Solubility Determination Workflow

Visualizing the decision logic for accurate data generation.

Caption: Logic flow for thermodynamic solubility determination ensuring saturation equilibrium.

Process Application: Crystallization & Purification

In drug development (specifically for Tolterodine intermediates), purity is paramount.[2] The solubility difference between Methanol (good solvent) and Water (antisolvent) or Toluene (temperature-dependent) is the lever for purification.[2]

Strategy A: Cooling Crystallization (Toluene or IPA)[2]

-

Mechanism: Exploits the steep solubility curve in aromatic or secondary alcohol solvents.[2]

-

Protocol:

Strategy B: Antisolvent Precipitation (Methanol/Water)[2]

-

Mechanism: "Drowning out" the hydrophobic benzyl compound.[2]

-

Protocol:

Diagram 2: Purification via Solubility Differential

Conceptual map of solvent interactions for process design.

Caption: Solvent interaction map guiding purification strategies based on polarity differences.[1][2]

References

-

Andersson, P. G., et al. "Asymmetric Total Synthesis of Tolterodine."[2] Journal of Organic Chemistry, vol. 63, no. 22, 1998, pp. 8067-8070.[1][2] (Describes the use of benzyloxy intermediates and solvent systems for coupling).

-

[2]

-

-

Gage, J. R., & Cabaj, J. E. "Process to prepare tolterodine."[2] U.S. Patent 5,922,914.[2] Pharmacia & Upjohn Co.[2] (Details the industrial handling and solvent choices for the phenol intermediates).

-

[2]

-

-

Hansen, C. M. Hansen Solubility Parameters: A User's Handbook. 2nd ed., CRC Press, 2007.[2] (Authoritative source for the theoretical solubility prediction methodology used in Section 2).

-

[2]

-

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed., Longman, 1989.[2] (Standard reference for "Shake-Flask" solubility protocols and recrystallization techniques).

Technical Guide & Safety Assessment: 2-(Benzyloxy)-5-methylphenol

The following technical guide is a comprehensive analysis of 2-(Benzyloxy)-5-methylphenol , designed for researchers and drug development professionals. It synthesizes safety data, chemical properties, and advanced synthesis protocols into a unified operational manual.

CAS Registry Number: 36803-97-1 Chemical Family: Alkoxy-substituted Phenol / Catechol Derivative Primary Application: Pharmaceutical Intermediate (Diaryl Ethers, BPH Therapeutics)

Chemical Identity & Structural Analysis[1][2][3]

2-(Benzyloxy)-5-methylphenol is a regioselective mono-ether of 4-methylcatechol. Its structural integrity relies on the specific positioning of the benzyl ether group ortho to the hydroxyl group, with a methyl group in the meta position relative to the hydroxyl. This specific isomerism is critical for its reactivity in downstream Ullmann couplings and biological activity.

| Property | Technical Specification |

| IUPAC Name | 5-Methyl-2-(phenylmethoxy)phenol |

| Molecular Formula | |

| Molecular Weight | 214.26 g/mol |

| SMILES | Cc1ccc(OCc2ccccc2)c(O)c1 |

| Appearance | Off-white to pale yellow crystalline solid (typically) |

| Solubility | Soluble in DMSO, Methanol, DCM; Insoluble in water |

| Melting Point | Approx. 60–65 °C (Predicted based on structural analogs) |

Safety Data Sheet (SDS) Deep Dive & Risk Assessment

While standard SDS documents provide generic hazard codes, this section interprets those hazards in the context of high-level laboratory research.

GHS Classification & Hazard Statements

Based on the structural pharmacophore (phenol/ether), this compound is classified as an Irritant .

-

H315: Causes skin irritation. (Mechanism: Phenolic moiety can denature proteins and disrupt lipid barriers).

-

H319: Causes serious eye irritation. (Mechanism: High polarity and acidity of the phenolic proton).

-

H335: May cause respiratory irritation.

Critical Handling Protocols (Beyond the Basics)

The Oxidation Risk: Unlike simple phenols, the ortho-alkoxy substitution makes the remaining phenolic hydroxyl electron-rich, increasing susceptibility to oxidative coupling (formation of quinones) upon prolonged exposure to air and light.

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

-

Stabilization: Avoid storage in ethereal solvents (THF/Ether) for long periods to prevent peroxide formation on the benzylic carbon.

Emergency Response Matrix

| Scenario | Immediate Action | Scientific Rationale |

| Skin Contact | Wash with PEG-400 or Ethanol, then water. | Phenols are lipophilic; water alone may not efficiently solvate the compound from the stratum corneum. |

| Eye Exposure | Irrigate for 15 mins; Check pH. | Neutralization is dangerous; dilution is key to preventing corneal opacity. |

| Spill (Solid) | Absorb with vermiculite; Do not use paper towels. | Combustible organic solid; paper increases surface area and flammability risk. |

Advanced Synthesis & Experimental Protocols

For drug development, obtaining the correct isomer (2-benzyloxy vs. 5-benzyloxy) is paramount. Direct benzylation of 4-methylcatechol yields a mixture. The Dakin Oxidation Strategy is the preferred self-validating protocol for high-purity synthesis.

Synthesis Logic: The Dakin Route

This method guarantees regioselectivity by starting with the aldehyde, protecting the ortho-hydroxyl, and then converting the aldehyde to the phenol.

Pathway:

-

Precursor: 2-Hydroxy-5-methylbenzaldehyde.

-

Protection: Selective benzylation of the phenol.

-

Oxidation: Dakin oxidation (using

or -

Hydrolysis: Base hydrolysis yields the target phenol.

Visualization: Synthesis Workflow

The following diagram illustrates the regioselective pathway to ensure the correct isomer is isolated.

Figure 1: Regioselective Dakin Oxidation route to synthesize 2-(Benzyloxy)-5-methylphenol, avoiding isomer mixtures common in direct catechol alkylation.

Experimental Protocol (Dakin Oxidation Method)

Note: This protocol assumes standard Schlenk line techniques.

Step 1: Benzylation

-

Dissolve 2-hydroxy-5-methylbenzaldehyde (10 mmol) in DMF (20 mL).

-

Add

(12 mmol) and Benzyl Bromide (11 mmol). -

Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Checkpoint: Disappearance of the phenolic OH signal in IR or shift in NMR confirms protection.

Step 2: Dakin Oxidation & Hydrolysis

-

Dissolve the crude benzylated aldehyde in

(30 mL). -

Add

-CPBA (15 mmol) portion-wise at 0°C (Exothermic control). -

Stir at room temperature for 12 hours.

-

Wash with

(to remove excess oxidant) and -

Dissolve the resulting residue in MeOH (20 mL) and add 10% NaOH (5 mL). Stir for 1 hour.

-

Acidify with 1M HCl and extract with EtOAc.

-

Purification: Recrystallize from Hexane/Ether to obtain the target phenol.

Applications in Drug Development[4][5][6]

Ullmann Ether Coupling

2-(Benzyloxy)-5-methylphenol is a critical "northern hemisphere" fragment in the synthesis of complex diaryl ethers.

-

Mechanism: The free phenolic hydroxyl acts as the nucleophile.

-

Selectivity: The benzyl group protects the ortho-position, forcing coupling at the phenolic oxygen without interference from the catechol nature of the ring.

-

Reference: Used in the synthesis of Verbenachalcone analogs (See Ref 1).

Benign Prostatic Hyperplasia (BPH) Therapeutics

Patent literature identifies this compound as a building block for 5

-

Role: The benzyloxy-phenol moiety mimics the steroid A-ring or serves as a lipophilic anchor in the enzyme active site.

-

Protocol Insight: The benzyl group is often removed in the final step (via

) to reveal the catechol, which then chelates Zinc in the enzyme active site (See Ref 2).

Toxicology & Environmental Fate

-

Acute Toxicity: Data extrapolated from m-cresol and catechol benzyl ethers suggests an oral

(Rat) > 500 mg/kg. -

Aquatic Toxicity: Phenolic ethers are moderately toxic to aquatic life (Category 2). Avoid release into drains.

-

Metabolism: Likely metabolized via O-debenzylation (CYP450) followed by glucuronidation of the resulting catechol.

Handling Decision Tree

Figure 2: Decision logic for minimizing risk during physical handling and solvent processing.

References

-

Frlan, R., & Kikelj, D. (2006).[1] Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.[1]

-

Google Patents. (2000). US6046183A - Method of synergistic treatment for benign prostatic hyperplasia.[2]

-

Reagentia. (n.d.). Product Catalog: 2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1).[3][4]

-

PubChem. (2025). Compound Summary: 2-Benzylphenol (Isomer Comparison). National Library of Medicine.

Sources

Methodological & Application

Application Note: Regioselective Synthesis of 2-(Benzyloxy)-5-methylphenol via Williamson Ether Synthesis

Abstract

This application note provides a comprehensive and detailed protocol for the regioselective synthesis of 2-(Benzyloxy)-5-methylphenol, a valuable intermediate in pharmaceutical and fine chemical synthesis. The methodology is centered on the Williamson ether synthesis, utilizing 4-methylcatechol and benzyl bromide as starting materials. Critical parameters, including the choice of base and solvent, stoichiometric control, and a robust purification strategy, are discussed in depth to ensure high selectivity for the desired mono-benzylated product over the di-benzylated byproduct and the isomeric alternative. This guide is intended for researchers and process chemists, offering field-proven insights and a self-validating protocol for reproducible, high-yield synthesis and characterization.

Introduction: The Synthetic Challenge and Strategic Approach

2-(Benzyloxy)-5-methylphenol is a key building block whose utility spans various areas of organic synthesis, particularly in the development of complex molecular architectures for drug discovery. Its structure, featuring a protected phenol and a free hydroxyl group, allows for sequential, site-specific modifications.

The primary challenge in synthesizing this molecule from 4-methylcatechol lies in achieving regioselective mono-O-benzylation. 4-Methylcatechol possesses two phenolic hydroxyl groups with similar, but not identical, reactivity. The hydroxyl group at the C2 position is para to the electron-donating methyl group, while the C1 hydroxyl is ortho. This subtle electronic difference, combined with steric factors, can be exploited to favor the formation of one isomer over the other. Indiscriminate alkylation would lead to a difficult-to-separate mixture of two mono-benzylated isomers and a di-benzylated byproduct.

This protocol employs the classic Williamson ether synthesis, an SN2 reaction between a phenoxide ion and an organohalide.[1] By carefully controlling the reaction conditions—specifically using a mild base in a precise stoichiometric amount—we can selectively deprotonate the more acidic hydroxyl group and favor the mono-alkylation pathway, leading to the desired 2-(Benzyloxy)-5-methylphenol.

Reaction Mechanism and Principle of Selectivity

The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] The process can be broken down into two key stages:

-

Deprotonation: A base, in this case, potassium carbonate (K₂CO₃), deprotonates one of the hydroxyl groups of 4-methylcatechol to form a more nucleophilic phenoxide ion. The choice of a mild base like K₂CO₃ is crucial; strong bases like NaH could lead to rapid, uncontrolled di-alkylation.[2]

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic benzylic carbon of benzyl bromide. This attack occurs from the backside of the carbon-bromine bond, leading to the displacement of the bromide leaving group and the formation of the new C-O ether linkage in a single, concerted step.[3]

Achieving Regioselectivity:

The key to synthesizing the desired isomer, 2-(Benzyloxy)-5-methylphenol, lies in the selective deprotonation of the C2 hydroxyl group. The hydroxyl group at C2 (para to the methyl group) is slightly more acidic than the hydroxyl at C1 (ortho to the methyl group). This increased acidity is attributed to the stabilization of the corresponding phenoxide. Consequently, in the presence of a limited amount of base (~1 equivalent), the C2-phenoxide is preferentially formed, which then reacts with benzyl bromide. Using only one equivalent of the alkylating agent ensures that mono-benzylation is the major reaction pathway.

Sources

selective mono-benzylation of 4-methylcatechol protocol

Application Note: Selective Mono-Benzylation of 4-Methylcatechol

Abstract & Strategic Overview

The mono-benzylation of 4-methylcatechol (4-MC) is a critical transformation in the synthesis of vanilloid derivatives, antioxidants, and specific pharmaceutical intermediates (e.g., diaryl ethers). The core challenge lies in regioselectivity : distinguishing between the hydroxyl group para to the methyl substituent (C1-OH) and the hydroxyl group meta to the methyl substituent (C2-OH).

While the methyl group provides a steric and electronic bias, the difference in pKa between the two phenolic hydroxyls is subtle (

This protocol details a Base-Mediated Controlled Alkylation Strategy designed to:

-

Maximize the yield of the thermodynamically favored mono-isomer (2-benzyloxy-4-methylphenol ).

-

Minimize bis-benzylation through stoichiometric control.

-

Provide a robust chromatographic separation method to isolate the regioisomers with >98% purity.

Mechanistic Insight & Regioselectivity

To control the reaction, one must understand the electronic environment of the substrate.

-

Electronic Effect: The methyl group at C4 is an electron-donating group (EDG) via hyperconjugation and induction.

-

C1-OH (Para to Methyl): Receives stronger electron donation. The increased electron density on the oxygen destabilizes the resulting phenoxide anion, making this proton less acidic (Higher pKa).

-

C2-OH (Meta to Methyl): Receives weaker electron donation. The phenoxide is relatively more stable, making this proton more acidic (Lower pKa).

-

-

Steric Effect:

-

C1-OH: Flanked by C2-OH and C6-H.

-

C2-OH: Flanked by C1-OH and C3-H.

-

Assessment: Steric hindrance is comparable for both positions; therefore, electronic factors (acidity) dominate the selectivity.

-

Conclusion: Under thermodynamic control using a weak base (

Figure 1: Reaction pathway showing the electronic preference for C2-alkylation.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv.[1] | Role |

| 4-Methylcatechol | 124.14 | 1.0 | Substrate |

| Benzyl Bromide (BnBr) | 171.04 | 0.95 | Electrophile (Limiting Reagent) |

| Potassium Carbonate ( | 138.21 | 1.1 | Base (Anhydrous) |

| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |

| Acetone | - | 10 V | Solvent (Polar Aprotic) |

Note: Using a slight deficit of Benzyl Bromide (0.95 eq) is critical to suppress the formation of the bis-benzylated byproduct, simplifying purification.

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge 4-Methylcatechol (1.24 g, 10.0 mmol) and Acetone (125 mL). Stir until fully dissolved.

-

Add anhydrous

(1.52 g, 11.0 mmol) and KI (166 mg, 1.0 mmol) to the solution.-

Tech Note: The solution may turn dark green/brown due to trace oxidation of the catecholate; this is normal. Flush with

to minimize oxidation.

-

-

Add Benzyl Bromide (1.13 mL, 9.5 mmol) dropwise over 10 minutes at room temperature.

Step 2: Reaction & Monitoring

5. Heat the mixture to reflux (

- The reaction is considered complete when Benzyl Bromide is consumed. Do not push for full conversion of catechol, as this increases bis-alkylation.

Step 3: Workup

8. Cool the reaction mixture to room temperature.

9. Filter off the solid inorganic salts (

Purification & Isolation (Critical Step)

The crude mixture contains the two regioisomers and unreacted starting material. Flash Column Chromatography is required.

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase Gradient:

-

100% Hexane (2 CV - Column Volumes)

-

5% EtOAc in Hexane (Elutes Bis-product)

-

10% -> 15% EtOAc in Hexane (Elutes Isomers)

-

30% EtOAc in Hexane (Elutes Starting Material)

-

Elution Order:

-

Bis-benzyl ether (First to elute, non-polar).

-

Isomer A (Major): 2-benzyloxy-4-methylphenol .

-

4-Methylcatechol (Last, most polar).

Note: The separation between Isomer A and B can be tight. Collect small fractions when the mono-benzyl spot begins to elute.

Characterization & Data Analysis

Distinguishing the isomers requires careful analysis of the aromatic region in

| Compound | IUPAC Name | Key |

| Isomer A (Major) | 2-benzyloxy-4-methylphenol | Shielded C3-H: The proton at position 3 (ortho to OBn) appears as a doublet around |

| Isomer B (Minor) | 2-benzyloxy-5-methylphenol | Deshielded C6-H: The proton at position 6 (ortho to OH, meta to OBn) often shows a distinct shift. |

NOE (Nuclear Overhauser Effect) Confirmation:

-

Irradiate the Benzyl

protons ( -

Isomer A: Strong NOE enhancement of the C3-H (aromatic proton meta to the methyl group).

-

Isomer B: Strong NOE enhancement of the C6-H (aromatic proton ortho to the methyl group).

Troubleshooting & Optimization

| Issue | Root Cause | Solution |

| Low Mono/Bis Ratio | Excess Benzyl Bromide | Ensure strictly < 1.0 equivalent of BnBr. Dilute reaction concentration (0.05 M). |

| Poor Isomer Separation | Column Overload | Use a higher silica:crude ratio (50:1). Use Toluene:EtOAc gradients instead of Hexane:EtOAc for better selectivity. |

| Dark/Black Crude | Oxidation of Catechol | Ensure vigorous |

References

-

Synthesis of Diaryl Ethers: Frlan, R., & Kikelj, D. (2006). Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285. Link (Discusses the use of 2-benzyloxy-5-methylphenol and 2-benzyloxy-4-methylphenol as distinct intermediates).

-

Regioselective Alkylation Principles: Wipf, P., & Jung, J. K. (2000). Total Synthesis of (+)-Diepoxin Sigma. Journal of Organic Chemistry, 65(20), 6319–6337. Link

-

General Catechol Protection: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. John Wiley & Sons.[4] (Standard reference for benzyl ether stability and formation).

-

Separation of Isomers: Palakshamurthy, B. S., et al. (2012). Methyl 4-benzyloxy-2-hydroxybenzoate. Acta Crystallographica Section E, 68(12), o3382.[5] Link (Demonstrates chromatographic separation of similar regioisomeric salicylate derivatives).

Sources

- 1. สารประกอบฟีนอลิกอินเตอร์มีเดียท - ส่วนประกอบเกษตรเคมี (8) [myskinrecipes.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. US6046183A - Method of synergistic treatment for benign prostatic hyperplasia - Google Patents [patents.google.com]

- 4. 4-Methylcatechol | C7H8O2 | CID 9958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

2-(Benzyloxy)-5-methylphenol as intermediate in pharmaceutical synthesis

Application Note: Strategic Utilization of 2-(Benzyloxy)-5-methylphenol in Pharmaceutical Synthesis

Part 1: Executive Summary & Strategic Value

2-(Benzyloxy)-5-methylphenol (CAS 36803-97-1) serves as a critical "desymmetrizing" intermediate in the synthesis of catechol-based pharmaceuticals.[1] While 4-methylcatechol (the parent compound) is a potent inducer of Nerve Growth Factor (NGF) and a scaffold for antioxidant therapeutics, its symmetric hydroxyl reactivity poses a challenge for regioselective functionalization.[1]

This mono-protected scaffold solves the "Catechol Symmetry Problem." By masking the position-2 hydroxyl with a benzyl group, chemists can selectively functionalize the position-1 phenol (e.g., via alkylation, glycosylation, or Ullmann coupling) before removing the benzyl group via hydrogenolysis.[1] This strategy is essential in the synthesis of diaryl ethers , benzofurans , and specific ROS1 kinase inhibitors .

Key Technical Advantages:

-

Regiocontrol: Differentiates the chemically similar hydroxyls of 4-methylcatechol.

-

Orthogonal Protection: The benzyl ether is stable to basic alkylation conditions but cleavable under neutral hydrogenation, preserving sensitive ester or amide linkages.[1]

-

Electronic Activation: The benzyloxy group acts as a weak activator, directing electrophilic aromatic substitution (EAS) to the 4-position (para to the free phenol), facilitating formylation.[1]

Part 2: Chemical Profile & Safety

| Parameter | Specification |

| IUPAC Name | 2-(Benzyloxy)-5-methylphenol |

| Common Name | 4-Methylcatechol 2-benzyl ether |

| CAS Number | 36803-97-1 |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |

| pKa (Predicted) | ~10.2 (Phenolic OH) |

| Storage | 2–8°C, Inert atmosphere (Argon/Nitrogen) |

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis from 4-Methylcatechol

Challenge: The primary failure mode in this synthesis is the formation of the bis-benzylated byproduct (1,2-bis(benzyloxy)-4-methylbenzene).[1] This protocol uses stoichiometric control and base solubility limits to favor the mono-product.[1]

Reagents:

-

4-Methylcatechol (1.0 eq)[1]

-

Benzyl Bromide (1.05 eq)[1]

-

Potassium Carbonate (K₂CO₃), anhydrous (1.1 eq)

-

Potassium Iodide (KI) (0.1 eq - Catalyst)[1]

-

Acetone (Reagent Grade, 0.1 M concentration)[1]

Step-by-Step Methodology:

-

Setup: Charge a flame-dried 3-neck round-bottom flask with 4-methylcatechol and anhydrous acetone under a nitrogen blanket.

-

Base Addition: Add K₂CO₃ and KI. Stir vigorously at room temperature for 15 minutes. Note: The heterogeneous nature of K₂CO₃ in acetone slows the deprotonation, aiding selectivity.[1]

-

Alkylation: Add Benzyl Bromide dropwise over 60 minutes via an addition funnel.

-

Critical Control Point: Do not add all at once. High local concentration of BnBr promotes bis-alkylation.[1]

-

-

Reflux: Heat the mixture to mild reflux (56°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

Workup: Filter off inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve residue in DCM and wash with 1N NaOH (cold).

-

Final Polish: Recrystallize from Hexane/EtOAc to remove traces of starting 4-methylcatechol.

Yield Expectation: 65–75% (Crystalline Solid).

Protocol B: Downstream Application – Synthesis of Diaryl Ethers

Context: This protocol demonstrates the use of 2-(Benzyloxy)-5-methylphenol in a copper-catalyzed Ullmann coupling, a key step in synthesizing verbenachalcone analogs and bioactive ethers [1].[1]

Reagents:

-

Aryl Bromide (e.g., 1-bromo-2-methoxy-4-methylbenzene) (1.2 eq)[1]

-

Ligand: Ethyl 2-oxocyclohexanecarboxylate (10 mol%)[1]

-

Base: Cs₂CO₃ (2.0 eq)[1]

-

Solvent: Toluene (anhydrous)[1]

Methodology:

-

Inerting: Evacuate and backfill the reaction vessel with Argon (3 cycles). Oxygen poisons the Cu catalyst.[1]

-

Charging: Add the phenol, aryl bromide, Cs₂CO₃, and toluene.

-

Catalyst Prep: Pre-mix the Cu catalyst and ligand in a separate vial with minimal toluene, then inject into the main vessel.

-

Coupling: Heat to 110°C for 24 hours.

-

Workup: Filter through a pad of Celite to remove Copper residues.[1] Concentrate and purify via flash chromatography.

Part 4: Mechanism & Pathway Visualization

The following diagram illustrates the strategic "Protection-Activation-Deprotection" workflow utilized in pharmaceutical synthesis.

Caption: Workflow showing the desymmetrization of 4-methylcatechol and divergent synthesis pathways toward aldehydes or diaryl ethers.

Part 5: Quality Control & Validation

To ensure the integrity of the intermediate for GMP synthesis, the following HPLC method is recommended to detect the critical "Bis-Benzyl" impurity.

HPLC Method Parameters:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm)[1]

-

Mobile Phase A: 0.1% Phosphoric Acid in Water

-

Mobile Phase B: Acetonitrile

-

Gradient: 10% B to 90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min

-

Detection: UV @ 280 nm (Phenol absorption)[1]

-

Retention Time Reference:

Part 6: References

-

Frlan, R., & Kikelj, D. (2006).[1] Recent Progress in Diaryl Ether Synthesis. Synthesis, 2006(14), 2271–2285.[1]

-

Knoevenagel Condensation Applications. (2020). Synthesis and styrene copolymerization of benzyloxy ring-substituted 2-methoxyethyl phenylcyanoacrylates. ChemRxiv.[1]

-

BenchChem Database. (2025).[1] Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde (Analogous Chemistry). [1]

Sources

Application Note & Protocol: Synthesis of 2,5-bis(benzyloxy)toluene via Williamson Ether Synthesis

For: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 2,5-bis(benzyloxy)toluene through the reaction of 2-(benzyloxy)-5-methylphenol with benzyl bromide. This reaction is a classic example of the Williamson ether synthesis, a robust and widely utilized method for forming C-O bonds. The guide delves into the underlying S\textsubscript{N}2 mechanism, offers a step-by-step experimental procedure, discusses critical process parameters, and outlines essential safety precautions. The information herein is designed to equip researchers with the necessary knowledge for the successful and safe execution of this synthesis, which is a common transformation in medicinal chemistry and materials science for the introduction of benzyl protecting groups or the construction of diaryl ether scaffolds.

Scientific Foundation and Mechanism

The synthesis of 2,5-bis(benzyloxy)toluene from 2-(benzyloxy)-5-methylphenol and benzyl bromide is achieved via the Williamson ether synthesis. This reaction, first developed in 1850, proceeds through a bimolecular nucleophilic substitution (S\textsubscript{N}2) mechanism.[1] The core principle involves the deprotonation of an alcohol or phenol to form a nucleophilic alkoxide or phenoxide, which then attacks an electrophilic organohalide to form the ether.[2][3]

The reaction proceeds in two fundamental stages:

-

Deprotonation: The phenolic proton of 2-(benzyloxy)-5-methylphenol is acidic and is removed by a suitable base (e.g., potassium carbonate, K\textsubscript{2}CO\textsubscript{3}) to generate a potent nucleophile, the corresponding phenoxide ion.

-

Nucleophilic Attack: The newly formed phenoxide ion attacks the electrophilic benzylic carbon of benzyl bromide. Benzyl bromide is an excellent substrate for S\textsubscript{N}2 reactions because the transition state is stabilized by the adjacent phenyl ring, and the bromide ion is a good leaving group.[1][4] This concerted step, involving a backside attack, results in the formation of the desired ether product, 2,5-bis(benzyloxy)toluene, and a bromide salt byproduct.[1][4]

While phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or a carbon atom of the ring (C-alkylation), O-alkylation is generally favored under the conditions described.[2][5] The choice of a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone helps to solvate the cation of the base, leaving the phenoxide oxygen relatively free and highly nucleophilic, thus promoting the desired S\textsubscript{N}2 pathway.[1]

Reaction Mechanism Diagram

Caption: S\textsubscript{N}2 mechanism for the synthesis of 2,5-bis(benzyloxy)toluene.

Detailed Experimental Protocol

This protocol outlines a laboratory-scale synthesis. Reagent quantities can be adjusted as needed, maintaining the specified molar ratios.

Materials and Equipment

Reagents:

-

2-(Benzyloxy)-5-methylphenol

-

Benzyl bromide

-

Potassium carbonate (K\textsubscript{2}CO\textsubscript{3}), anhydrous, finely powdered

-

N,N-Dimethylformamide (DMF) or Acetone, anhydrous

-

Ethyl acetate (EtOAc), reagent grade

-

Hexanes, reagent grade

-

Deionized water

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO\textsubscript{4}) or Sodium sulfate (Na\textsubscript{2}SO\textsubscript{4}), anhydrous

Equipment:

-

Round-bottom flask (2- or 3-neck)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Nitrogen or Argon gas inlet and bubbler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for chromatography (column, flasks)

-

Thin-Layer Chromatography (TLC) plates (silica gel 60 F\textsubscript{254})

Reagent Data and Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Amount (mmol) | Mass/Volume |

| 2-(Benzyloxy)-5-methylphenol | 214.26 | 1.0 | 10.0 | 2.14 g |

| Benzyl bromide | 171.04 | 1.1 | 11.0 | 1.32 mL (1.89 g) |

| Potassium carbonate | 138.21 | 2.0 | 20.0 | 2.76 g |

| DMF / Acetone | - | - | - | 40-50 mL |

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble a dry, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. The top of the condenser should be fitted with a gas inlet connected to a nitrogen or argon source and a bubbler. Flame-dry the glassware under vacuum and allow it to cool to room temperature under an inert atmosphere.

-

Reagent Addition: To the flask, add 2-(Benzyloxy)-5-methylphenol (2.14 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol). Add anhydrous DMF or acetone (40 mL) to the flask via syringe.

-

Deprotonation: Stir the suspension at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

-

Alkylation: Add benzyl bromide (1.32 mL, 11.0 mmol) dropwise to the stirring suspension at room temperature. A slight exotherm may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C (for DMF) or to reflux (for acetone, ~56 °C) and maintain stirring.[1] Typical reaction times range from 4 to 12 hours.

-

Monitoring: Monitor the reaction's progress using TLC (e.g., 10-20% Ethyl Acetate in Hexanes). The disappearance of the starting phenol spot and the appearance of a new, less polar product spot indicates reaction progression.

-

Workup - Quenching and Extraction:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water (100 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic extracts and wash with deionized water (2 x 50 mL) to remove residual DMF, followed by a wash with brine (1 x 50 mL) to aid in drying.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

-

The crude product, often an oil or a low-melting solid, can be purified by flash column chromatography on silica gel. A gradient elution system, starting with pure hexanes and gradually increasing the polarity with ethyl acetate, is typically effective.

-

Alternatively, if the crude product is solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.

-

Experimental Workflow Diagram

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00437E [pubs.rsc.org]

Application Note: A Strategic Synthesis of Decarboxyaltenusin Biphenyl Intermediates Utilizing 2-(Benzyloxy)-5-methylphenol

Abstract

Decarboxyaltenusin, a biphenyl-derived mycotoxin, has garnered significant interest due to its notable biological activities, including radical scavenging and tyrosine kinase inhibition.[1] The efficient synthesis of this natural product and its analogs is crucial for further pharmacological investigation. This application note presents a detailed, robust protocol for the preparation of a key boronic ester intermediate, a cornerstone for the synthesis of the decarboxyaltenusin core structure. The described pathway strategically employs the readily available starting material, 2-(Benzyloxy)-5-methylphenol, guiding researchers through protection, regioselective bromination, and palladium-catalyzed borylation steps. Each stage is elucidated with mechanistic insights and practical considerations to ensure reproducibility and high yield.

Introduction and Strategic Overview

Decarboxyaltenusin (5'-methoxy-6-methyl-[1,1'-biphenyl]-3,3',4-triol) is a polyketide produced by various fungi.[1][2][3] Its synthesis provides a valuable platform for the development of novel therapeutic agents. A convergent and highly efficient approach to constructing the central biphenyl scaffold is the palladium-catalyzed Suzuki coupling reaction.[1][4] This strategy necessitates the preparation of two functionalized aromatic fragments: an aryl bromide and an aryl boronate.

This guide focuses on the synthesis of a key aryl boronate intermediate starting from 2-(Benzyloxy)-5-methylphenol. The benzyl group serves as a robust protecting group for the phenolic hydroxyl, which is stable through the subsequent functionalization steps.

Retrosynthetic Analysis

The overall synthetic strategy is informed by a retrosynthetic analysis that disconnects the target molecule at the biphenyl linkage, identifying the requisite coupling partners.

Figure 2: Forward synthesis workflow diagram.

Step 1: Protection of the Phenolic Hydroxyl Group

Principle and Rationale: The free hydroxyl group on the starting material is nucleophilic and acidic, which can interfere with subsequent organometallic reactions. Protection as a tert-butyldimethylsilyl (TBS) ether is ideal due to its ease of installation, stability under the planned bromination and borylation conditions, and selective removal later in the synthesis. Imidazole acts as a base to deprotonate the phenol and as a catalyst for the silylation reaction.

Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |

| 2-(Benzyloxy)-5-methylphenol | 214.26 | 5.00 g | 1.0 |

| tert-Butyldimethylsilyl chloride (TBSCl) | 150.72 | 4.22 g | 1.2 |

| Imidazole | 68.08 | 3.18 g | 2.0 |

| 4-(Dimethylamino)pyridine (DMAP) | 122.17 | 0.29 g | 0.1 |

| N,N-Dimethylformamide (DMF) | 73.09 | 50 mL | - |

Protocol:

-

To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 2-(Benzyloxy)-5-methylphenol (5.00 g, 23.3 mmol), imidazole (3.18 g, 46.7 mmol), and DMAP (0.29 g, 2.33 mmol).

-

Add dry DMF (50 mL) and stir until all solids have dissolved.

-

Add TBSCl (4.22 g, 28.0 mmol) portion-wise over 5 minutes.

-

Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 9:1 Hexanes:Ethyl Acetate).

-

Upon completion, pour the reaction mixture into a separatory funnel containing 100 mL of diethyl ether and 100 mL of water.

-

Separate the layers. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (using a gradient of 100% hexanes to 98:2 hexanes:ethyl acetate) to yield the TBS-protected product as a colorless oil.

Step 2: Regioselective Bromination

Principle and Rationale: To prepare the molecule for borylation, a bromine atom must be installed. N-Bromosuccinimide (NBS) is a mild and effective electrophilic brominating agent for electron-rich aromatic rings. The regioselectivity is dictated by the directing effects of the substituents. The powerful ortho-, para-directing benzyloxy and TBS-oxy groups, combined with the weaker activating methyl group, will direct bromination to the position ortho to the TBS-ether and meta to the benzyloxy group, which is the most sterically accessible and electronically activated site. Acetonitrile is an excellent solvent for this transformation. [1][4] Materials and Reagents:

| Reagent | M.W. ( g/mol ) | Amount | Molar Eq. |

| TBS-protected phenol (from Step 1) | 328.52 | 5.00 g | 1.0 |

| N-Bromosuccinimide (NBS) | 177.98 | 2.98 g | 1.1 |

| Acetonitrile (MeCN) | 41.05 | 75 mL | - |

Protocol:

-

Dissolve the TBS-protected phenol (5.00 g, 15.2 mmol) in acetonitrile (75 mL) in a 250 mL round-bottom flask protected from light.

-

Add NBS (2.98 g, 16.7 mmol) in a single portion.

-

Stir the mixture at room temperature. The reaction can be slow and may require extended reaction times (24-72 hours). Monitor by TLC or GC-MS until the starting material is consumed. [4]4. Once the reaction is complete, remove the acetonitrile under reduced pressure.

-

Dissolve the residue in diethyl ether (100 mL) and wash with water (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

The crude product, a pale yellow oil, is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (hexanes).

Step 3: Palladium-Catalyzed Borylation